molecular formula C9H15NO2 B14347153 3,3-Diethoxycyclobutane-1-carbonitrile CAS No. 91790-56-6

3,3-Diethoxycyclobutane-1-carbonitrile

Cat. No.: B14347153
CAS No.: 91790-56-6
M. Wt: 169.22 g/mol
InChI Key: FTAJBFPKOBAARE-UHFFFAOYSA-N
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Description

3,3-Diethoxycyclobutane-1-carbonitrile is an organic compound with the molecular formula C9H15NO2. It belongs to the class of cyclobutanes, which are four-membered ring structures. This compound is characterized by the presence of two ethoxy groups and a nitrile group attached to the cyclobutane ring. Cyclobutanes are known for their strained ring structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxycyclobutane-1-carbonitrile can be achieved through various methods. One common approach involves the reaction of cyclobutanone with diethylamine and sodium cyanide under controlled conditions. The reaction typically proceeds through nucleophilic addition followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3,3-Diethoxycyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethoxycyclobutane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy groups can undergo hydrolysis. The strained cyclobutane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethoxycyclobutane-1-carbonitrile: Similar structure with methoxy groups instead of ethoxy groups.

    Cyclobutanone: Lacks the nitrile and ethoxy groups but shares the cyclobutane ring structure.

    Cyclobutanecarbonitrile: Contains a nitrile group but lacks the ethoxy groups.

Uniqueness

3,3-Diethoxycyclobutane-1-carbonitrile is unique due to the presence of both ethoxy and nitrile groups on the strained cyclobutane ring

Properties

CAS No.

91790-56-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3,3-diethoxycyclobutane-1-carbonitrile

InChI

InChI=1S/C9H15NO2/c1-3-11-9(12-4-2)5-8(6-9)7-10/h8H,3-6H2,1-2H3

InChI Key

FTAJBFPKOBAARE-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC(C1)C#N)OCC

Origin of Product

United States

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